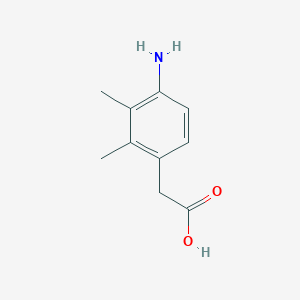
(4-Amino-2,3-dimethylphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-amino-2,3-dimethylphenyl)acetic acid is an organic compound characterized by the presence of an amino group and two methyl groups attached to a phenyl ring, which is further connected to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-2,3-dimethylphenyl)acetic acid typically involves the following steps:
Nitration: The starting material, 2,3-dimethylphenylacetic acid, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Purification: The final product is purified through recrystallization or chromatography techniques to obtain pure 2-(4-amino-2,3-dimethylphenyl)acetic acid.
Industrial Production Methods
In an industrial setting, the production of 2-(4-amino-2,3-dimethylphenyl)acetic acid may involve large-scale nitration and reduction processes, followed by efficient purification methods to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to optimize reaction conditions and minimize production costs.
化学反应分析
Types of Reactions
2-(4-amino-2,3-dimethylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides, sulfonamides, or other substituted products.
科学研究应用
2-(4-amino-2,3-dimethylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-amino-2,3-dimethylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with target proteins, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(4-amino-3,5-dimethylphenyl)acetic acid: Similar structure but with different substitution pattern on the phenyl ring.
2-(4-amino-2,3-dimethylphenyl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
4-amino-2,3-dimethylbenzoic acid: Lacks the acetic acid moiety but has a similar aromatic core.
Uniqueness
2-(4-amino-2,3-dimethylphenyl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both amino and acetic acid groups allows for diverse chemical modifications and applications in various fields.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
2-(4-amino-2,3-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-6-7(2)9(11)4-3-8(6)5-10(12)13/h3-4H,5,11H2,1-2H3,(H,12,13) |
InChI 键 |
XBKIUXBIXFOLKH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1C)N)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




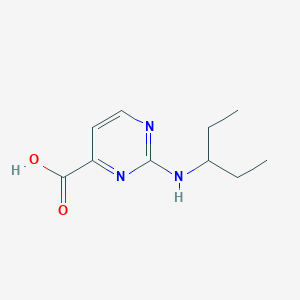
![Naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14084533.png)

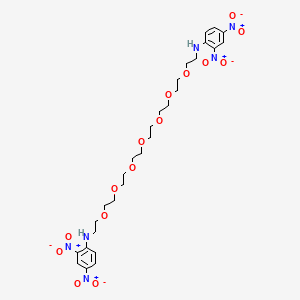
![Methyl 4-[3-(2-hydroxyphenyl)-5-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B14084552.png)

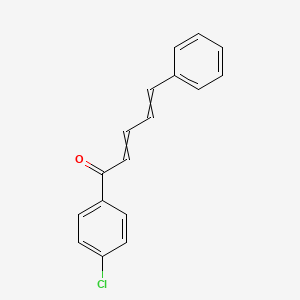
![N-(3-chlorophenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14084562.png)
![2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14084565.png)
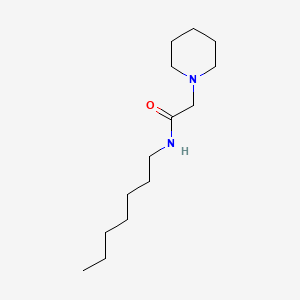
![5-[[3-[(4-Boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B14084576.png)
![1-[Dichloro(phenyl)methyl]naphthalene](/img/structure/B14084578.png)
